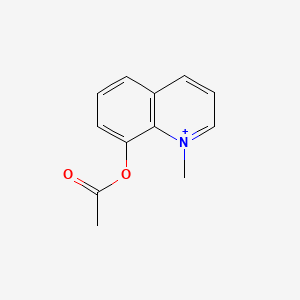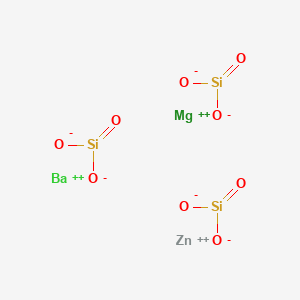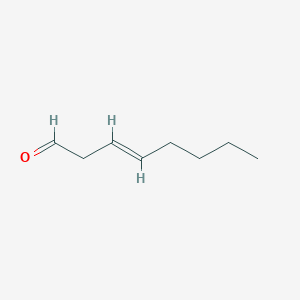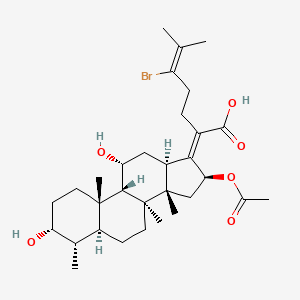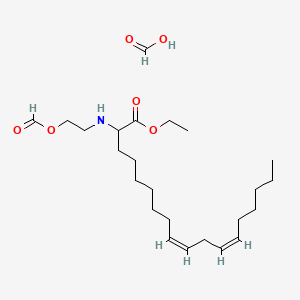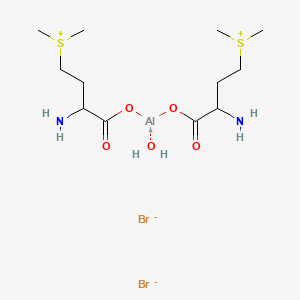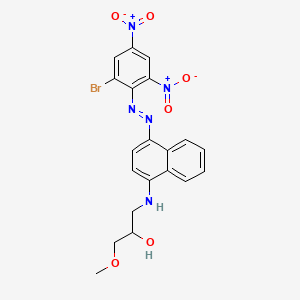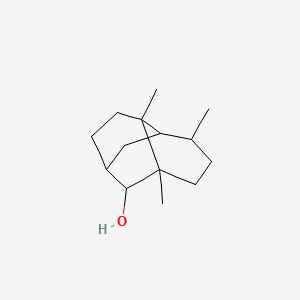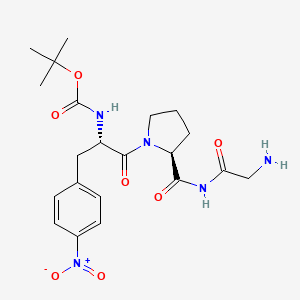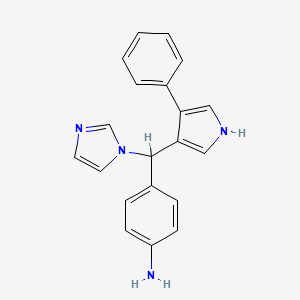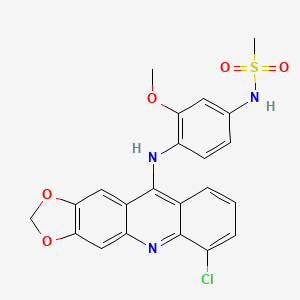
Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is a heterocyclic organic compound with the molecular formula C11H23K4NO6P2 and a molecular weight of 483.644144 g/mol . This compound is known for its unique structure, which includes a trimethylhexyl group and two phosphonate groups connected via methylene bridges to an imino group. It is commonly used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an imino intermediate, which subsequently reacts with phosphorous acid to form the diphosphonate structure. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an aqueous solution
pH: Basic, maintained by potassium hydroxide
Industrial Production Methods
In industrial settings, the production of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of 3,5,5-trimethylhexylamine, formaldehyde, and phosphorous acid.
Reaction: Conducting the reaction in a controlled environment with precise temperature and pH monitoring.
Purification: Using crystallization or precipitation methods to isolate the product.
Drying and Packaging: Ensuring the final product is free from moisture and contaminants before packaging.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with lower oxidation states.
Substitution: The imino group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted imino derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment, corrosion inhibition, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it can inhibit enzymes by binding to their active sites or interacting with essential cofactors.
Vergleich Mit ähnlichen Verbindungen
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is unique due to its specific structure and properties. Similar compounds include:
Tetrapotassium [[(octylimino)bis(methylene)]bisphosphonate: Similar structure but with an octyl group instead of a trimethylhexyl group.
Tetrapotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate: Contains a 2-ethylhexyl group.
Dipotassium dihydrogen [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate: Similar structure but with dipotassium and dihydrogen groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Eigenschaften
CAS-Nummer |
94230-71-4 |
|---|---|
Molekularformel |
C11H23K4NO6P2 |
Molekulargewicht |
483.64 g/mol |
IUPAC-Name |
tetrapotassium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
CWQMSYRHVCNJCQ-UHFFFAOYSA-J |
Kanonische SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


